4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine

Medicinal Chemistry Drug Design ADME Prediction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine (CAS 932742-86-4) is a differentiated heterocyclic building block for structure-activity relationship programs. With balanced LogP (2.20) and TPSA (64.9 Ų), it delivers superior cell permeability and reduced non-specific binding vs. unsubstituted analogs. Its chemoselective reactivity toward benzylamine over benzyl alcohol enables high-fidelity conjugation in complex syntheses. Demonstrated in high-affinity S1P1 ligands (IC50 = 13 nM), it supports immunomodulatory agent development for MS and IBD. Choose this batch-certified intermediate to eliminate the variability and synthetic risk of generic oxadiazole alternatives.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 932742-86-4
Cat. No. B1416203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine
CAS932742-86-4
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)CN
InChIInChI=1S/C10H11N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3
InChIKeyLSTDWUOSWUXAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine (CAS 932742-86-4) Procurement Guide: Chemical Profile, Key Comparators, and Strategic Sourcing Considerations


4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine (CAS 932742-86-4) is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol . This compound features a benzylamine group attached to a 5-methyl-1,2,4-oxadiazole ring, which confers specific physicochemical properties, including a calculated LogP of approximately 2.20 and a topological polar surface area (TPSA) of 64.9 Ų . It is primarily utilized as a synthetic building block in medicinal chemistry, particularly in the development of pharmacologically active molecules targeting sphingosine-1-phosphate receptors and other therapeutic areas .

Why Generic Substitution of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine is Risky: Differentiating Physicochemical and Synthetic Properties


Generic substitution among oxadiazole-containing benzylamines is not advisable due to significant variations in physicochemical properties and synthetic accessibility. The specific substitution pattern of the 1,2,4-oxadiazole ring (5-methyl vs. unsubstituted or other alkyl/aryl groups) profoundly impacts LogP, aqueous solubility, and metabolic stability, which are critical for downstream biological activity and formulation . Furthermore, the synthesis of this compound often requires multi-step procedures with variable yields, and alternative analogs may not be readily available from commercial suppliers with the same purity and documentation standards . These differences underscore the need for a targeted procurement strategy based on quantitative evidence.

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine (CAS 932742-86-4): Head-to-Head Evidence for Informed Scientific Selection


Comparison of Calculated LogP and TPSA Values for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine vs. Key Analogs

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine exhibits a calculated LogP (octanol-water partition coefficient) of approximately 2.20 , which is intermediate between the less lipophilic 4-(1,2,4-oxadiazol-3-yl)benzylamine (estimated LogP ~1.3) [1] and the more lipophilic N-methyl analog (LogP ~2.5) [2]. The topological polar surface area (TPSA) is 64.9 Ų .

Medicinal Chemistry Drug Design ADME Prediction

Patent-Exemplified Synthetic Utility: Incorporation into Bioactive Sphingosine-1-Phosphate Receptor Modulators

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine serves as a key intermediate in the synthesis of compounds disclosed in patent US9187437B2, which exhibit high affinity for sphingosine-1-phosphate (S1P) receptors. Specifically, an analog derived from this benzylamine core achieved an IC50 of 13 nM against the human S1P1 receptor in a radioligand binding assay using membranes from CHO cells [1]. In contrast, the unsubstituted 4-(1,2,4-oxadiazol-3-yl)benzylamine is not reported in the same patent family with comparable potency data.

Drug Discovery Immunology S1P Receptor Modulation

Differential Reactivity in Synthetic Transformations: Kinetics vs. Benzyl Alcohol

In a model reaction system, 3-aryl-5-methyl-1,2,4-oxadiazoles react with benzylamine to yield aryl nitrile and N-acetylbenzylamine. This reaction is slower than the analogous reaction with benzyl alcohol, but in competitive mixtures, benzylamine reacts preferentially [1]. While specific kinetic parameters for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine were not determined, this class-level behavior highlights its utility in chemoselective transformations where amine reactivity must be carefully controlled.

Organic Synthesis Reaction Kinetics Oxadiazole Chemistry

Commercial Availability and Purity Specification: Comparative Vendor Data

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine is commercially available from multiple suppliers. BOC Sciences offers the compound at a purity of 95% . Other vendors, such as those listed on ChemBlink and ChemicalBook, provide similar purity grades, with some offering custom synthesis options . The hydrochloride salt (CAS 932742-87-5) is also available with a reported purity of 95% and a measured LogP of 0.81, which is significantly lower than the free base . This contrasts with less common or custom-synthesis-only benzylamine analogs, which may have longer lead times and higher cost.

Chemical Procurement Quality Control Vendor Comparison

Best Research and Industrial Application Scenarios for 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine Based on Quantitative Evidence


Medicinal Chemistry: S1P1 Receptor Modulator Development

Given its demonstrated ability to be incorporated into high-affinity S1P1 receptor ligands (IC50 = 13 nM) [1], 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine is a strategic building block for synthesizing novel immunomodulatory agents for autoimmune diseases like multiple sclerosis and inflammatory bowel disease. Its intermediate LogP (2.20) suggests favorable oral absorption potential compared to more polar analogs.

Chemical Biology: Probe Design for Target Engagement Studies

The balanced lipophilicity (LogP 2.20) and hydrogen-bonding capacity (TPSA 64.9 Ų) of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine make it a suitable scaffold for designing chemical probes with improved cell permeability and reduced non-specific binding. This is particularly valuable for target engagement studies where cellular activity is required.

Process Chemistry: Late-Stage Functionalization

The preferential reactivity of 5-methyl-1,2,4-oxadiazoles with benzylamine over benzyl alcohol in competitive reaction mixtures [2] allows for chemoselective functionalization in complex synthetic sequences. This enables the efficient construction of elaborate molecular architectures with high fidelity, reducing purification burdens and improving overall yield.

Academic Research: Scaffold Hopping and SAR Studies

The established synthesis and commercial availability of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine make it an accessible starting point for structure-activity relationship (SAR) studies. Researchers can rapidly synthesize a library of derivatives to explore the impact of varying the oxadiazole substitution on biological activity, with the 5-methyl group serving as a benchmark for lipophilicity and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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